2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol
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Overview
Description
2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol is an organic compound with the molecular formula C10H11BrF3O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol typically involves the bromination of 2-(trifluoromethyl)benzyl alcohol followed by a reaction with propane-1,3-diol. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the trifluoromethyl group to a trifluoromethyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in solvents like acetone or water.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated or alcohol derivatives.
Scientific Research Applications
2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymer production and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzyl alcohol
- 2,2-Bis(bromomethyl)propane-1,3-diol
- 2-Bromo-5-fluorobenzotrifluoride
Uniqueness
2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12BrF3O2 |
---|---|
Molecular Weight |
313.11 g/mol |
IUPAC Name |
2-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]propane-1,3-diol |
InChI |
InChI=1S/C11H12BrF3O2/c12-10-2-1-9(11(13,14)15)4-8(10)3-7(5-16)6-17/h1-2,4,7,16-17H,3,5-6H2 |
InChI Key |
GZNGPZAGLPFCAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(CO)CO)Br |
Origin of Product |
United States |
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